(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C10H14BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . The unique structure of this compound, featuring a cyclopropyl group and a pyridine ring, makes it a valuable intermediate in the synthesis of various complex molecules.
Vorbereitungsmethoden
The synthesis of (5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the borylation of the corresponding halogenated pyridine derivative using a palladium-catalyzed reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride derivative.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, blocking its activity . The compound can also participate in various biochemical pathways, depending on its specific molecular targets and the context of its use .
Vergleich Mit ähnlichen Verbindungen
(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and pinacolborane:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the cyclopropyl and pyridine groups, making it less sterically hindered and more reactive in certain contexts.
Pinacolborane: Pinacolborane is another boronic acid derivative that is often used in hydroboration reactions.
Eigenschaften
Molekularformel |
C10H14BNO2 |
---|---|
Molekulargewicht |
191.04 g/mol |
IUPAC-Name |
(5-cyclopropyl-2-ethylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c1-2-10-9(11(13)14)5-8(6-12-10)7-3-4-7/h5-7,13-14H,2-4H2,1H3 |
InChI-Schlüssel |
LHNWGNSLDKFODL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN=C1CC)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.